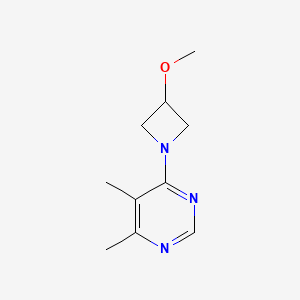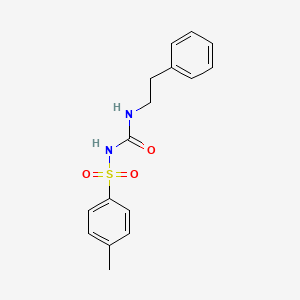
1-(2-chloroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide
Overview
Description
“1-(2-chloroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide” is a complex organic compound. It contains an indole group, which is a molecule consisting of a benzene ring fused to a pyrrole ring. It also contains a sulfonamide group, which is a functional group that consists of a sulfur atom, two oxygen atoms, and a nitrogen atom .
Synthesis Analysis
While the specific synthesis process for “1-(2-chloroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide” is not available, similar compounds are often synthesized through acylation processes. For example, chloroacetyl chloride can react with secondary amines to form a variety of complex organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The indole group would contribute a bicyclic structure, while the sulfonamide and chloroacetyl groups would add additional complexity .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the functional groups. For example, the chloroacetyl group could potentially undergo nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of its functional groups. Organochlorine compounds, such as this one, typically have higher boiling and melting points compared to related hydrocarbons .
Scientific Research Applications
Inhibition of Mycobacterial and Fungal Carbonic Anhydrases
- Antimycobacterial Agents : Compounds similar to "1-(2-chloroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide" have been studied for their inhibitory activity against Mycobacterium tuberculosis carbonic anhydrases Rv1284 and Rv3273, showing potent nanomolar inhibitory activity. These findings suggest potential applications in developing antimycobacterial agents with novel mechanisms of action (Güzel et al., 2009).
- Antifungal Agents : Similarly, derivatives of these compounds have demonstrated strong inhibitory effects on beta-carbonic anhydrases from the fungal pathogens Cryptococcus neoformans and Candida albicans. This suggests their potential in treating fungal infections by targeting specific enzymes (Güzel et al., 2010).
Design and Synthesis for Medicinal Applications
- Drug Design : Further research has focused on the structure-based drug design of sulfonamide inhibitors, including those related to "1-(2-chloroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide". These studies have identified several low nanomolar compounds with selective inhibition capabilities against different human carbonic anhydrase isoforms, highlighting the versatility of these compounds in drug design (Güzel et al., 2010).
Novel Synthesis Methods
- Chloroamidation Reactions : Research has also been conducted on novel synthetic methods for derivatives of "1-(2-chloroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide", such as efficient chloroamidation of indoles with sulfonamides. These methods allow for the creation of diverse and functionally rich compounds with high yields, further expanding the utility of this chemical class in scientific research (Liu et al., 2017).
Applications in Cancer Research
- Cancer Detection : A notable application involves the synthesis and application of water-soluble near-infrared dyes for cancer detection. Such dyes, developed through modifications including sulfonamide groups, have shown potential in optical imaging for cancer detection, demonstrating the broad applicability of sulfonamide derivatives in biomedical research (Pham et al., 2005).
Future Directions
Future research could focus on elucidating the synthesis process, mechanism of action, and potential applications of “1-(2-chloroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide”. This could include exploring its potential use as an intermediate in drug synthesis or investigating its biological activity .
properties
IUPAC Name |
1-(2-chloroacetyl)-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3S/c11-6-10(14)13-4-3-7-5-8(17(12,15)16)1-2-9(7)13/h1-2,5H,3-4,6H2,(H2,12,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUNBAYUUAETNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)S(=O)(=O)N)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide | |
CAS RN |
929973-97-7 | |
| Record name | 1-(2-chloroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2750157.png)
![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2750158.png)




![Tert-butyl 3-[3-(azetidin-3-yl)propyl]piperidine-1-carboxylate](/img/structure/B2750165.png)



![5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2750170.png)
![1-(3-chlorophenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2750171.png)

![(1-((4-Fluorophenyl)sulfonyl)pyrrolidin-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2750178.png)